3,3'-Diiodo-L-thyronine

Description

This compound has been reported in Homo sapiens with data available.

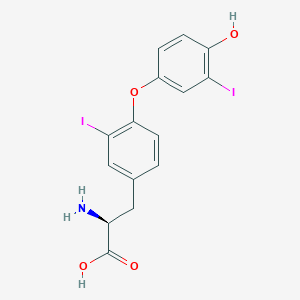

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCJBZABTUOGNM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196697 | |

| Record name | 3,3'-Diiodothyronine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-41-5 | |

| Record name | 3,3′-Diiodo-L-thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diiodothyronine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diiodothyronine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3-iodophenyl)-3-iodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIIODOTHYRONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L9U2Z4602 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 3,3'-Diiodo-L-thyronine: An Endogenous Metabolite of Thyroid Hormone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, produced through the deiodination of triiodothyronine (T3) and reverse T3 (rT3).[1][2] Once considered an inactive byproduct of thyroid hormone metabolism, emerging evidence suggests that 3,3'-T2 possesses distinct biological activities, particularly in modulating energy metabolism, mitochondrial function, and glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of 3,3'-T2, focusing on its synthesis, metabolism, physiological effects, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this intriguing thyromimetic compound.

Introduction

Thyroid hormones, primarily thyroxine (T4) and the more biologically active 3,5,3'-triiodo-L-thyronine (T3), are crucial regulators of metabolism, growth, and development. Their synthesis and peripheral metabolism are tightly controlled by a family of deiodinase enzymes. The sequential removal of iodine atoms from the thyronine backbone generates a series of metabolites, including various diiodothyronines. Among these, this compound (3,3'-T2) has garnered increasing scientific interest. This document aims to provide a detailed technical resource for professionals in the fields of endocrinology, pharmacology, and drug discovery, summarizing the key aspects of 3,3'-T2 biochemistry and physiology.

Synthesis and Metabolism of 3,3'-T2

3,3'-T2 is formed from the enzymatic degradation of T3 and reverse T3 (rT3).[3][4] The primary enzymes responsible for its production are the deiodinases, specifically through the inner ring deiodination of T3 and the outer ring deiodination of rT3.[2]

Key Metabolic Pathways:

-

From T3: Type 3 deiodinase (D3) catalyzes the removal of an iodine atom from the inner ring of T3, yielding 3,3'-T2.[2][5]

-

From rT3: Type 1 (D1) and Type 2 (D2) deiodinases can catalyze the removal of an iodine atom from the outer ring of rT3 to produce 3,3'-T2.[2]

Once formed, 3,3'-T2 is rapidly cleared from circulation.[6] The liver plays a major role in its metabolism, primarily through two pathways: further deiodination and sulfation.[6] Sulfate conjugation appears to precede and accelerate the deiodination of 3,3'-T2.[6]

Metabolic Parameters of 3,3'-T2 in Humans

| Parameter | Value | Reference |

| Metabolic Clearance Rate (MCR) | 0.52 ± 0.07 L/min (926 ± 142 L/day) | [7] |

| Production Rate | 23.7 ± 8.2 ng/min (34 ± 12 µ g/day ) | [7] |

Table 1: Metabolic clearance rate and production rate of 3,3'-T2 in healthy human subjects.

Serum Concentrations of 3,3'-T2 in Various Conditions

| Condition | Serum Concentration | Reference |

| Healthy Adults | 7.2 ng/dL (range 3-11 ng/dL) | [8] |

| Hypothyroidism | < 3.0 ng/dL | [8] |

| Hyperthyroidism | 11-64 ng/dL | [8] |

| Newborns (Cord Blood) | 16.5 ng/dL | [8] |

| Liver Cirrhosis | Reduced levels | [9] |

| Non-thyroidal Illnesses | Variable (low in myocardial infarction, malignancies, uremia, and brain injury; normal in sepsis; elevated in liver disease or brain tumors) | [10] |

Table 2: Serum concentrations of 3,3'-T2 in different physiological and pathological states.

Physiological Effects of 3,3'-T2

While often studied in conjunction with its isomer, 3,5-diiodo-L-thyronine (3,5-T2), 3,3'-T2 exhibits some distinct physiological effects. However, it is important to note that many studies have shown 3,5-T2 to be more metabolically active than 3,3'-T2.[11]

Effects on Energy Metabolism and Mitochondrial Function

3,3'-T2 has been shown to influence mitochondrial activity. It can significantly enhance the activity of cytochrome c oxidase (COX), a key enzyme in the mitochondrial respiratory chain.[3][4] This effect is achieved by blocking the inhibitory action of ATP on the enzyme.[4]

Effects on Glucose Metabolism

The effects of 3,3'-T2 on glucose metabolism appear to be distinct from those of T3 and 3,5-T2. In a study on a mouse model of diet-induced obesity, 3,3'-T2 was found to worsen glucose tolerance, in contrast to T3 and 3,5-T2 which improved it.[11]

Effects on Lipid Metabolism

The impact of 3,3'-T2 on lipid metabolism is less pronounced compared to 3,5-T2. While 3,5-T2 has been shown to reduce hepatic lipid accumulation and increase fatty acid oxidation, the effects of 3,3'-T2 are not as well-defined and appear to be less significant.[12][13]

Signaling Pathways

The molecular mechanisms underlying the actions of 3,3'-T2 are still being elucidated. Unlike T3, which primarily acts through nuclear thyroid hormone receptors (TRs) to regulate gene expression, 3,3'-T2 has a very low affinity for these receptors.[14] This suggests that its effects are likely mediated through non-genomic pathways, potentially involving direct interactions with mitochondrial proteins.

Proposed Signaling Pathway for 3,3'-T2 Action on Mitochondria

Caption: Proposed mechanism of 3,3'-T2 action on mitochondrial respiration.

Experimental Protocols

Accurate measurement of 3,3'-T2 is crucial for understanding its physiological roles. Several analytical methods have been developed for its quantification in biological samples.

Radioimmunoassay (RIA)

Principle: A competitive binding assay where unlabeled 3,3'-T2 in a sample competes with a fixed amount of radiolabeled 3,3'-T2 for binding to a limited amount of specific antibody.

Methodology:

-

Sample Preparation: Serum or other biological fluids are typically extracted with ethanol to remove interfering substances.[8][15]

-

Antibody Production: Antibodies specific to 3,3'-T2 are generated by immunizing animals (e.g., rabbits) with a 3,3'-T2-protein conjugate.[15]

-

Assay Procedure:

-

A known amount of radiolabeled 3,3'-T2 (e.g., [¹²⁵I]3,3'-T2) is mixed with the sample or standard and the specific antibody.

-

The mixture is incubated to allow competitive binding.

-

The antibody-bound fraction is separated from the free fraction (e.g., by precipitation).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Quantification: A standard curve is generated using known concentrations of unlabeled 3,3'-T2, and the concentration in the sample is determined by interpolation.

Workflow for Radioimmunoassay of 3,3'-T2

Caption: General workflow for the radioimmunoassay of 3,3'-T2.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: A highly sensitive and specific method that separates 3,3'-T2 from other components in a sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Methodology:

-

Sample Preparation:

-

LC Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. 3,3'-T2 is separated from other molecules on a chromatographic column based on its physicochemical properties.

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

3,3'-T2 molecules are ionized (e.g., by electrospray ionization).

-

The precursor ion corresponding to 3,3'-T2 is selected and fragmented.

-

Specific product ions are detected and quantified.

-

-

Quantification: The concentration of 3,3'-T2 is determined by comparing the peak area of the analyte to that of the internal standard.

Conclusion and Future Directions

This compound is an intriguing endogenous metabolite of thyroid hormone with emerging biological functions. While its metabolic effects appear less potent than its isomer, 3,5-T2, its distinct actions, particularly on mitochondrial respiration and glucose metabolism, warrant further investigation. The development of highly sensitive and specific analytical methods like LC-MS/MS will be instrumental in accurately determining its physiological and pathophysiological concentrations and roles.

For drug development professionals, understanding the unique signaling pathways of 3,3'-T2 could open avenues for designing novel therapeutic agents that selectively target specific metabolic processes, potentially avoiding the undesirable side effects associated with broader-acting thyromimetics. Future research should focus on elucidating the specific molecular targets of 3,3'-T2, further characterizing its signaling cascades, and exploring its therapeutic potential in metabolic disorders.

References

- 1. 3,3'-Diiodothyronine - Wikipedia [en.wikipedia.org]

- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Metabolism of 3,3'-diiodothyronine in rat hepatocytes: interaction of sulfation with deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of 3,3'-diiodothyronine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic studies of thyroxine, 3,5,3'-triiodothyronine, 3,3,5'-triiodothyronine, 3',5'-diiodothyronine, 3,3'-diiodothyronine, and 3'-monoiodothyronine in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]

- 13. Frontiers | A Renewed Focus on the Association Between Thyroid Hormones and Lipid Metabolism [frontiersin.org]

- 14. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 15. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

3,3'-Diiodo-L-thyronine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3,3'-Diiodo-L-thyronine (T2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3,3'-T2) is an endogenous metabolite of the active thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3). Historically viewed as an inactive byproduct of T3 degradation, emerging research indicates that 3,3'-T2 possesses some biological activity, albeit significantly weaker than its parent compound. Its mechanism of action is primarily centered on its interaction with nuclear thyroid hormone receptors (TRs), where it functions as a weak agonist. Unlike its isomer, 3,5-T2, which has demonstrated potent metabolic effects, the physiological role of 3,3'-T2 appears to be context-dependent and its metabolic consequences in vivo are minimal or even detrimental under certain conditions. This document provides a comprehensive overview of the current understanding of the 3,3'-T2 mechanism of action, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.

Introduction: The Role of 3,3'-T2 in Thyroid Hormone Metabolism

Thyroid hormones are critical regulators of metabolism, growth, and development. The prohormone thyroxine (T4) is converted to the more potent T3 in peripheral tissues. The biological activity of T3 is tightly regulated through a series of deiodination steps. The enzyme Type 3 deiodinase (D3) catalyzes the removal of an iodine atom from the inner ring of T3, producing 3,3'-T2.[1][2] This conversion is generally considered a key step in the inactivation and degradation pathway of T3, effectively terminating its potent metabolic signaling.[1][2]

However, studies have demonstrated that 3,3'-T2 is not entirely inert. It can interact with the same nuclear receptors as T3, suggesting a potential, albeit weak, role in modulating gene expression. This guide will dissect the genomic and metabolic actions attributed to 3,3'-T2.

Genomic Mechanism of Action: A Weak Agonist at Thyroid Hormone Receptors

The primary mechanism of action for thyroid hormones involves binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of target genes.[3][4] 3,3'-T2 has been shown to bind to these same receptors and, in specific cellular contexts, elicit a biological response.

Binding Affinity and Potency

Studies in cultured rat pituitary cells (GH cells) have demonstrated that 3,3'-T2 can stimulate thyroid hormone-regulated functions, such as growth hormone production and glucose consumption.[5][6] However, its potency is substantially lower than that of T3. Considerably higher concentrations of 3,3'-T2 are required to achieve the same level of stimulation and to inhibit the nuclear binding of radioactively labeled T3.[5][6] In contrast, other studies have found that 3,3'-T2 exhibits no significant thyromimetic effects on the expression of genes like growth hormone or TRβ2 in GH3 cells.[7] This discrepancy suggests that the effects of 3,3'-T2 may be highly dependent on the specific cellular model and experimental conditions.

Data Presentation: Comparative Potency of T3 and 3,3'-T2

| Parameter | Cell Type | T3 Concentration for Effect | 3,3'-T2 Concentration for Equivalent Effect | Reference |

| Growth Hormone Production | Cultured Rat Pituitary Cells | ~1x | 10-100x greater | [5][6] |

| Glucose Consumption | Cultured Rat Pituitary Cells | ~1x | 10-100x greater | [5][6] |

| Inhibition of [¹²⁵I]-T3 Nuclear Binding | Cultured Rat Pituitary Cells | ~1x | 50-70x greater (serum-free) | [5] |

| GH mRNA Stimulation | GH3 Cells | ~1x | No significant effect | [7] |

| TRβ2 mRNA Downregulation | GH3 Cells | ~1x | No significant effect | [7] |

Signaling Pathway

The genomic action of 3,3'-T2 follows the canonical pathway of thyroid hormone signaling. It enters the cell, translocates to the nucleus, and binds to TRs (predominantly as a heterodimer with the retinoid X receptor, RXR) located on thyroid hormone response elements (TREs) of target genes. This binding event, even if weaker and requiring higher concentrations than T3, can initiate the transcription of these genes.

In Vivo Metabolic Effects: A Contrasting Picture

While in vitro studies suggest weak thyromimetic potential, in vivo animal studies present a different and often contradictory picture. In models of diet-induced obesity, 3,3'-T2 does not replicate the beneficial metabolic effects observed with T3 or its isomer, 3,5-T2.

Effects on Body Weight and Metabolism

In a mouse model of diet-induced obesity, 3,3'-T2 was found to lack the ability to reduce body weight and adiposity.[8] Furthermore, unlike T3 and 3,5-T2 which improve glucose metabolism, 3,3'-T2 was shown to worsen glucose tolerance.[8] Other studies have noted that 3,3'-T2 treatment only led to an increase in food intake with a tendency to increase body and liver fat.[9]

Data Presentation: Comparative In Vivo Metabolic Effects

| Parameter | T3 Effect | 3,5-T2 Effect | 3,3'-T2 Effect | Reference |

| Body Weight | Decrease | Decrease | No Effect | [8] |

| Adiposity | Decrease | Decrease | No Effect | [8] |

| Blood Glucose | Decrease | Decrease | No Effect / Worsens Tolerance | [8] |

| Food Intake | Increase | Increase | Increase | [8][9] |

| Liver Fat | - | Decrease | Trend to Increase | [9] |

Formation and Inactivation Pathway

The primary route of 3,3'-T2 formation is through the action of Type 3 deiodinase (D3) on T3. This enzymatic process is crucial for clearing active T3 from the circulation and tissues, thereby preventing excessive thyroid hormone action.[2] The generation of 3,3'-T2 is thus a critical step in the deactivation cascade of thyroid hormones.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of 3,3'-T2.

Protocol: Nuclear Binding Assay

-

Cell Culture: Culture rat pituitary cells (e.g., GH3 cells) in DMEM supplemented with 10% fetal bovine serum. Prior to the experiment, switch to a serum-free medium to eliminate interference from serum-binding proteins.

-

Nuclear Extract Preparation: Harvest cells and isolate nuclei by homogenization in a hypotonic buffer followed by centrifugation. Extract nuclear proteins using a high-salt buffer.

-

Binding Reaction: Incubate the nuclear extract with a constant, low concentration of radiolabeled [¹²⁵I]-T3.

-

Competition: In parallel reactions, add increasing concentrations of unlabeled T3 (as a positive control) or unlabeled 3,3'-T2 to compete for binding to the thyroid hormone receptors.

-

Separation: Separate receptor-bound from free radiolabeled T3 using a method such as gel filtration or precipitation.

-

Quantification: Measure the radioactivity in the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of [¹²⁵I]-T3 binding against the concentration of the competitor. Calculate the concentration of 3,3'-T2 required to displace 50% of the bound [¹²⁵I]-T3 (IC50) to determine its relative binding affinity compared to T3.

Protocol: In Vivo Metabolic Study in Mice

-

Animal Model: Use male C57BL/6 mice. Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks.

-

Compound Administration: Prepare 3,3'-T2 in a suitable vehicle (e.g., saline). Administer daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 1.25 mg/kg body weight). Include control groups receiving vehicle only, T3, and 3,5-T2 for comparison.

-

Metabolic Monitoring: Monitor body weight and food intake daily. Perform glucose tolerance tests (GTT) at baseline and at the end of the treatment period by administering a glucose bolus after an overnight fast and measuring blood glucose at timed intervals (0, 15, 30, 60, 120 min).

-

Tissue Collection: At the end of the study (e.g., 4 weeks), euthanize the animals and collect blood for serum analysis (e.g., glucose, lipids). Harvest tissues such as liver and adipose tissue, weigh them, and flash-freeze for subsequent analysis (e.g., triglyceride content, gene expression).

-

Data Analysis: Use statistical methods (e.g., ANOVA) to compare the effects of 3,3'-T2 treatment with control and other treatment groups on all measured parameters.

Conclusion and Future Directions

The available evidence indicates that this compound is not merely an inactive metabolite but a weak agonist at nuclear thyroid hormone receptors. Its physiological actions, however, are minimal compared to T3 and its isomer 3,5-T2. In vivo, it fails to produce the beneficial metabolic effects seen with other thyromimetics and may even impair glucose homeostasis. Its primary role remains as a product of the T3 inactivation pathway.

For drug development professionals, 3,3'-T2 itself does not appear to be a promising therapeutic candidate for metabolic diseases. However, understanding its formation and low-level activity is crucial for a complete picture of thyroid hormone regulation. Future research should focus on clarifying the discrepancies between in vitro and in vivo findings and exploring whether 3,3'-T2 has any yet-undiscovered, non-canonical signaling roles in specific tissues or pathological states.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The flow of genetic information – the role of thyroid hormones in the regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyroid Hormone Receptors [vivo.colostate.edu]

- 5. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid Hormonelike Actions of 3,3′,5′-l-Triiodothyronine and 3,3′-Diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Physiological Role of 3,3'-Diiodo-L-thyronine (3,3'-T2) in Humans: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, produced through the deiodination of triiodothyronine (T3) and reverse triiodothyronine (rT3). While its isomer, 3,5-diiodo-L-thyronine (3,5-T2), has been investigated for its metabolic and thyromimetic effects, the physiological role of 3,3'-T2 in humans remains largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding 3,3'-T2, focusing on its metabolism, measurement in human serum, and observed correlations with various physiological and pathophysiological states. It is critical to note that direct interventional studies assessing the physiological effects of 3,3'-T2 administration in humans are currently lacking in the scientific literature. Therefore, this document distinguishes between established data on endogenous 3,3'-T2 and the more extensively studied effects of its isomer, 3,5-T2, to provide a clear and accurate perspective for research and development professionals.

Introduction: The Landscape of Iodothyronine Metabolism

Thyroid hormones, primarily thyroxine (T4) and the more biologically active T3, are crucial regulators of metabolism, growth, and development. Their activity is tightly controlled through a process of sequential deiodination, which can either activate or inactivate the hormone. 3,3'-T2 is a product of this inactivation pathway.[1][2] Specifically, it is formed by the inner ring deiodination of T3 and the outer ring deiodination of rT3, reactions catalyzed by deiodinase enzymes.[1] While considered a degradation product, the presence of 3,3'-T2 in human circulation has prompted investigation into its potential biological activities. However, no specific physiological role for 3,3'-T2 in humans has been definitively demonstrated to date.[3]

Biosynthesis and Metabolism of 3,3'-T2 in Humans

The production and clearance of 3,3'-T2 are integral to thyroid hormone homeostasis. The primary pathways of its formation are illustrated in the diagram below.

Figure 1: Biosynthesis of this compound. This diagram illustrates the metabolic pathways leading to the formation of 3,3'-T2 from T4 via T3 and rT3. D1, D2, and D3 represent deiodinase enzymes.

A key study in healthy human subjects provided quantitative insights into the metabolism of 3,3'-T2. The findings are summarized in the table below.

| Parameter | Mean Value (± SD) | Units |

| Metabolic Clearance Rate (MCR) | 0.52 ± 0.07 | L/min |

| 926 ± 142 | L/day | |

| Production Rate | 23.7 ± 8.2 | ng/min |

| 34 ± 12 | µ g/day | |

| Table 1: Metabolic Parameters of 3,3'-T2 in Healthy Humans. Data from a study involving a single injection of [125I]3,3'-T2 in five healthy subjects.[4] |

Further metabolism of 3,3'-T2 has been demonstrated, with studies showing that injection of 3,3'-T2 in human volunteers leads to the formation of 3'-monoiodothyronine (3'-T1), indicating that 3,3'-T2 is a precursor for further deiodinated metabolites.[5]

Quantitative Analysis of 3,3'-T2 in Human Serum

Accurate measurement of endogenous 3,3'-T2 is crucial for understanding its physiological relevance. While radioimmunoassays (RIA) were initially developed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard for its specificity and accuracy.[6][7][8][9][10]

Experimental Protocol: Measurement by LC-MS/MS

The following workflow outlines a typical procedure for the quantification of 3,3'-T2 in human serum.

Figure 2: Experimental Workflow for 3,3'-T2 Quantification. A generalized workflow for the extraction and analysis of 3,3'-T2 from human serum using LC-MS/MS.[7][8][9][10]

Serum Concentrations in Health and Disease

Endogenous serum concentrations of 3,3'-T2 are in the low picomolar range. The table below summarizes reported concentrations in healthy individuals and in various clinical contexts.

| Condition | Mean Concentration (pg/mL) | Mean Concentration (pmol/L) | Notes |

| Healthy Subjects | 133 ± 15 | 253 ± 29 | n=28, measured by LC-MS/MS.[7][9][10] |

| Healthy Subjects (Quartiles) | Q1: 2.01-7.48 | - | n=100, measured by LC-MS/MS.[11] |

| Q2: 7.74-12.4 | - | ||

| Q3: 12.5-17.0 | - | ||

| Q4: 17.9-45.8 | - | ||

| Hospitalized Inpatients | - | - | 46% decrease compared to outpatients.[11] |

| Critical Illness | - | - | Lower concentrations associated with higher incidence of critical illness.[11] |

| Thyroidectomy (TSH Suppression) | - | - | 29% increase compared to non-thyroidectomized patients.[11] |

| Hyperthyroidism | - | - | Increased levels observed.[3] |

| Hypothyroidism | - | - | Decreased levels observed.[3] |

| Table 2: Serum Concentrations of 3,3'-T2 in Various Human Cohorts. Concentrations can vary based on the analytical method and patient population. |

These data indicate that circulating levels of 3,3'-T2 are responsive to an individual's thyroid and overall health status. The observed decrease in critically ill patients suggests a potential link to the pathophysiology of non-thyroidal illness syndrome.[3][11] The increase in thyroidectomized patients on levothyroxine therapy demonstrates extrathyroidal production of 3,3'-T2 from T4, likely as a mechanism to buffer against excessive T3 levels.[3][11]

Potential Physiological Effects: Insights from Preclinical Data

Direct evidence for the physiological role of 3,3'-T2 in humans is absent. However, limited animal studies suggest potential biological activity. In rats, both 3,5-T2 and 3,3'-T2 have been shown to increase metabolic rate and stimulate hepatic cytochrome oxidase activity.[3] It is crucial to underscore that these findings are from animal models and cannot be directly extrapolated to human physiology without dedicated clinical investigation.

Distinguishing 3,3'-T2 from 3,5-T2

The majority of research on diiodothyronines has focused on 3,5-T2. This isomer has been shown in animal and some limited human studies to:

-

Improve lipid profiles by reducing cholesterol and triglycerides.[12]

-

Act on mitochondria to stimulate oxidative capacity.[13][16]

These effects have led to the inclusion of 3,5-T2 in some dietary supplements marketed for weight loss.[12] However, at higher doses, 3,5-T2 can exert thyromimetic effects, including suppression of the hypothalamus-pituitary-thyroid (HPT) axis and cardiac hypertrophy.[12] It is unknown if 3,3'-T2 shares any of these properties in humans.

Signaling Pathways: An Unresolved Question

The molecular mechanisms and signaling pathways for 3,3'-T2 in humans have not been elucidated. Thyroid hormones and their analogs can exert effects through both genomic and non-genomic pathways. Genomic actions are typically mediated by binding to nuclear thyroid hormone receptors (TRs), while non-genomic actions can involve interactions with mitochondrial proteins or cell membrane receptors.[2][17][18] The signaling pathways for T3 and 3,5-T2 have been studied, but it remains to be determined if 3,3'-T2 interacts with any of these targets.

Figure 3: Hypothetical Signaling Pathways for 3,3'-T2. This diagram illustrates potential, yet unconfirmed, signaling pathways for 3,3'-T2. Solid evidence for these interactions in humans is currently lacking.

Future Directions and Conclusion

The current body of evidence establishes 3,3'-T2 as a quantifiable, endogenous metabolite of thyroid hormones whose circulating levels are altered in various disease states. However, its physiological role and potential as a therapeutic agent remain largely unexplored.

Key research gaps that need to be addressed include:

-

Human Interventional Studies: Administration of physiological and supraphysiological doses of 3,3'-T2 to healthy volunteers and patient populations to assess its effects on metabolic rate, body composition, lipid metabolism, and cardiovascular function.

-

Mechanism of Action Studies: In vitro and in vivo studies to determine if 3,3'-T2 binds to thyroid hormone receptors or other cellular targets and to elucidate its downstream signaling pathways.

-

Clinical Correlation Studies: Larger cohort studies to further investigate the relationship between endogenous 3,3'-T2 levels and the progression of diseases such as non-thyroidal illness, liver disease, and metabolic syndrome.

References

- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of 3,3'-diiodothyronine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of 3'-monoiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 10. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,3'-Diiodothyronine concentrations in hospitalized or thyroidectomized patients: results from a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 15. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Synthesis of 3,3'-Diiodo-L-thyronine (3,3'-T2) from T3 and rT3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diiodo-L-thyronine (3,3'-T2) is a metabolite of thyroid hormones that has garnered increasing interest for its potential biological activities, distinct from those of its precursors, triiodothyronine (T3) and reverse triiodothyronine (rT3). Understanding the metabolic pathways that govern the synthesis of 3,3'-T2 is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting thyroid hormone metabolism. This technical guide provides a comprehensive overview of the enzymatic conversion of T3 and rT3 to 3,3'-T2, detailing the key enzymes, their kinetic properties, and the experimental protocols for studying these pathways.

Core Synthesis Pathways

The production of 3,3'-T2 from T3 and rT3 is primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases. These enzymes are responsible for the activation and inactivation of thyroid hormones by selectively removing iodine atoms from either the outer or inner ring of the thyronine molecule.

From Triiodothyronine (T3)

The conversion of T3 to 3,3'-T2 involves the removal of an iodine atom from the inner (tyrosyl) ring, a process known as inner-ring deiodination (IRD). This reaction is predominantly catalyzed by Type 3 deiodinase (D3) .[1][2][3][4][5] D3 is the primary physiological inactivator of thyroid hormones, and its action on T3 leads to the formation of the less biologically active 3,3'-T2.[2][3][4][6]

From Reverse Triiodothyronine (rT3)

The synthesis of 3,3'-T2 from rT3 occurs through the removal of an iodine atom from the outer (phenolic) ring, a process termed outer-ring deiodination (ORD). This conversion is catalyzed by both Type 1 deiodinase (D1) and Type 2 deiodinase (D2) .[1] D1, found mainly in the liver, kidneys, and thyroid, plays a significant role in clearing rT3 from the circulation.[1][7] D2, located in the endoplasmic reticulum membrane of various tissues, also contributes to the peripheral conversion of rT3.[8][9][10]

Enzymatic Kinetics and Properties

The efficiency and substrate preference of the deiodinases are critical determinants of the rate of 3,3'-T2 synthesis. The following tables summarize the key kinetic parameters and characteristics of the deiodinases involved in the conversion of T3 and rT3 to 3,3'-T2.

| Enzyme | Substrate | Deiodination Type | Apparent K_m_ | Optimal pH | Key Locations |

| D1 | rT3 | Outer Ring (5'-) | ~1-2 µM | ~7.0 | Liver, Kidney, Thyroid |

| D2 | rT3 | Outer Ring (5'-) | Low nM range | ~7.0 | ER of various tissues |

| D3 | T3 | Inner Ring (5-) | ~40 nM | ~8.0-8.4 | Placenta, Fetal tissues, CNS, Skin |

Table 1: Kinetic Parameters for the Synthesis of 3,3'-T2.

| Enzyme | Substrate Preference | Kinetic Mechanism | PTU Inhibition |

| D1 | rT3 > T4 > T3 | Ping-pong | Inhibitory |

| D2 | T4 > rT3 | Sequential | No effect |

| D3 | T3 > T4 | Sequential | No effect |

Table 2: Substrate Preference and Characteristics of Deiodinases.

Signaling Pathways and Logical Relationships

The synthesis of 3,3'-T2 from T3 and rT3 is a key part of the overall thyroid hormone metabolism pathway. The following diagrams illustrate these relationships.

Caption: Enzymatic conversion of T3 to 3,3'-T2 by Type 3 deiodinase.

Caption: Enzymatic conversion of rT3 to 3,3'-T2 by Type 1 and Type 2 deiodinases.

Experimental Protocols

In Vitro Deiodinase Assay for 3,3'-T2 Production

This protocol describes the measurement of 3,3'-T2 production from T3 or rT3 using tissue homogenates or cell lysates.

a. Preparation of Enzyme Source:

-

Homogenize fresh or frozen tissue (e.g., liver for D1, placenta for D3) or cell pellets in ice-cold homogenization buffer (e.g., 0.1 M HEPES, pH 7.0 for D1/D2 or pH 8.0 for D3, containing 1 mM EDTA and 0.25 M sucrose).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant containing the microsomal fraction (for D1 and D2) or total cell lysate.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford or BCA assay).

b. Deiodination Reaction:

-

In a microcentrifuge tube, combine the following components on ice:

-

Enzyme preparation (e.g., 10-50 µg of protein).

-

Reaction buffer to a final volume of 100 µL.

-

Dithiothreitol (DTT) to a final concentration of 10-40 mM (as a cofactor).

-

(For D2 assay) Propylthiouracil (PTU) to a final concentration of 1 mM to inhibit any contaminating D1 activity.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate:

-

For D3 activity: T3 to a final concentration of 0.5-2 nM.

-

For D1/D2 activity: rT3 to a final concentration of 0.1-2 µM (for D1) or 0.5-2 nM (for D2).

-

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heating.

c. Quantification of 3,3'-T2: The concentration of 3,3'-T2 produced can be determined using either Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

- 1. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes | Semantic Scholar [semanticscholar.org]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type 2 iodothyronine deiodinase is the major source of plasma T3 in euthyroid humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of T3 to 3,3'-Diiodo-L-thyronine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic inactivation of thyroid hormones is a critical physiological process, maintaining homeostasis and preventing thyrotoxicosis. A key pathway in this process is the conversion of the biologically active 3,5,3'-triiodo-L-thyronine (T3) to the inactive metabolite 3,3'-diiodo-L-thyronine (T2). This reaction is primarily catalyzed by the selenoenzyme Type 3 iodothyronine deiodinase (D3), an enzyme that plays a crucial role in development, and whose expression is tightly regulated in adult tissues. This technical guide provides a comprehensive overview of the enzymatic conversion of T3 to 3,3'-T2, detailing the kinetic properties of the responsible enzyme, the signaling pathways that govern its expression, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in endocrinology, drug development professionals targeting thyroid hormone metabolism, and scientists investigating the intricate roles of deiodinases in health and disease.

Introduction to Thyroid Hormone Deiodination

Thyroid hormones are essential for normal development, growth, and metabolism[1]. The thyroid gland primarily secretes thyroxine (T4), which is considered a prohormone. The biologically active form, triiodothyronine (T3), is predominantly generated in peripheral tissues through the removal of an iodine atom from the outer ring of T4, a process catalyzed by Type 1 and Type 2 deiodinases (D1 and D2)[1].

Conversely, the termination of thyroid hormone action is mediated by the inactivation of both T4 and T3. The enzymatic conversion of T3 to this compound (3,3'-T2) is a major inactivation pathway[2][3]. This reaction is catalyzed by Type 3 iodothyronine deiodinase (D3), which removes an iodine atom from the inner tyrosyl ring of T3[2][3]. D3 is highly expressed during embryonic and neonatal development, where it is thought to protect developing tissues from excessive thyroid hormone exposure[4][5]. In adults, D3 expression is generally low but can be induced under specific physiological and pathological conditions[3].

The Central Enzyme: Type 3 Iodothyronine Deiodinase (D3)

Type 3 deiodinase (DIO3) is an integral membrane protein and a member of the selenoprotein family, containing the rare amino acid selenocysteine at its active site, which is crucial for its catalytic activity[4][5]. This enzyme exhibits a substrate preference for T3 over T4[2].

Kinetic Parameters

The enzymatic efficiency of D3 in converting T3 to 3,3'-T2 is characterized by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters can vary depending on the species and the experimental conditions. A summary of reported kinetic parameters for the conversion of T3 by D3 is presented in the table below.

| Species | Tissue/Cell Type | Km (nM) for T3 | Vmax (pmol/mg protein/min) | Reference |

| Human | Placenta | 1.2 | Not specified | [4] |

| Rat | Placenta | Decreased in hyperthyroidism | Not specified | [6] |

| Rat | Brain | Not specified | Increased in hyperthyroidism | [6] |

| Rat | Fetal and Neonatal Tissues | ~10-fold lower for T3 than T4 | Similar for T3 and T4 | [2] |

| Mouse | Not specified | Not specified | Not specified | [4][7] |

Note: The available literature provides more extensive data on the Km of D3 for T4 and rT3. The Vmax values are often reported in relative terms or are highly dependent on the expression system, making direct comparisons challenging.

Regulatory Signaling Pathways

The expression of the DIO3 gene is tightly controlled by a number of signaling pathways, ensuring that T3 inactivation occurs in a spatially and temporally appropriate manner. Understanding these pathways is crucial for developing therapeutic strategies that modulate D3 activity.

Transforming Growth Factor-β (TGF-β) Pathway

The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. TGF-β has been shown to transcriptionally induce the DIO3 gene[2][6][8]. This induction is mediated by the canonical Smad signaling cascade and also requires the activity of the MAPK pathway[2][6].

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is often associated with cancer. The Wnt/β-catenin pathway directly upregulates the expression of DIO3[9][10][11][12][13][14][15][16]. The β-catenin/TCF complex binds to the promoter of the DIO3 gene, thereby activating its transcription[10].

Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

Hypoxia, or low oxygen tension, is a condition that can occur in various physiological and pathological states, including development and cancer. In response to hypoxia, cells activate the transcription factor HIF-1α. HIF-1α has been shown to directly induce the expression of DIO3[17][18][19][20][21]. This upregulation of D3 in hypoxic conditions is thought to be an adaptive response to reduce cellular metabolism and oxygen consumption by decreasing local T3 levels[17][20].

Experimental Protocols

The study of the enzymatic conversion of T3 to 3,3'-T2 involves several key experimental procedures, from measuring enzyme activity in vitro to quantifying the product in biological samples.

In Vitro Deiodinase Activity Assay

This protocol describes a common method for measuring D3 activity in tissue homogenates or cell lysates using a radiolabeled substrate.

Materials:

-

Tissue or cells expressing D3

-

Homogenization buffer: 0.1 M Potassium phosphate, 1 mM EDTA, 0.25 M sucrose, 10 mM Dithiothreitol (DTT), pH 7.0

-

[3'-125I]-T3 (radiolabeled substrate)

-

Unlabeled T3

-

Propylthiouracil (PTU) for inhibiting D1 activity if present

-

Reaction buffer: 0.1 M Potassium phosphate, 1 mM EDTA, 20 mM DTT, pH 7.0

-

Stopping solution: 5% (w/v) bovine serum albumin (BSA) in 0.1 M HCl

-

Dowex 50WX-2 cation exchange resin

-

Scintillation fluid and counter

Procedure:

-

Tissue/Cell Homogenization: Homogenize tissues or lyse cells in ice-cold homogenization buffer. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford or BCA assay).

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing reaction buffer, a specific amount of protein homogenate (e.g., 50-100 µg), and [3'-125I]-T3 (e.g., ~100,000 cpm, corresponding to a final concentration of ~1-2 nM). For measuring D2 activity in the presence of D3, a saturating concentration of unlabeled T3 (e.g., 1 µM) can be added to inhibit D3[16][22]. If D1 is present, add PTU to a final concentration of 1 mM.

-

Incubation: Incubate the reaction tubes at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold stopping solution.

-

Separation of Products: Prepare small columns with Dowex 50WX-2 resin. Apply the reaction mixture to the column. The resin will bind the unreacted [125I]-T3, while the released 125I- will be in the eluate.

-

Quantification: Collect the eluate and measure the radioactivity using a gamma counter.

-

Calculation of Activity: Calculate the amount of 125I- released per unit of time and per milligram of protein. This represents the deiodinase activity.

Quantification of this compound (3,3'-T2)

Accurate quantification of 3,3'-T2 is essential for studying T3 metabolism. Radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two commonly used methods.

RIA is a highly sensitive method for quantifying 3,3'-T2 in biological samples[1][9][19][23][24][25][26][27][28].

Principle: The assay is based on the competition between unlabeled 3,3'-T2 in the sample and a fixed amount of radiolabeled 3,3'-T2 for a limited number of binding sites on a specific antibody.

General Protocol Outline:

-

Sample Preparation: Extraction of 3,3'-T2 from the sample matrix (e.g., serum, tissue homogenate) is often necessary to remove interfering substances. This can be achieved by ethanol extraction[1][9][19][24][25][27][28].

-

Assay Setup: A standard curve is prepared with known concentrations of unlabeled 3,3'-T2. Samples and standards are incubated with a specific antibody against 3,3'-T2 and a tracer amount of radiolabeled 3,3'-T2.

-

Separation of Bound and Free Fractions: After incubation, the antibody-bound fraction is separated from the free fraction. This can be done using methods like precipitation with a second antibody or solid-phase separation.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

-

Calculation: The concentration of 3,3'-T2 in the samples is determined by comparing the measured radioactivity with the standard curve.

LC-MS/MS offers high specificity and the ability to measure multiple thyroid hormone metabolites simultaneously[10][21][22][29].

General Protocol Outline:

-

Sample Preparation: This is a critical step to remove matrix components and enrich the analytes. It typically involves:

-

Protein Precipitation: To remove proteins from serum or plasma, often using acetonitrile or methanol[8][20].

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further purify and concentrate the analytes. LLE can be performed using solvents like ethyl acetate[13]. SPE often utilizes C8, C18, or mixed-mode cartridges[8][10][20][21][29].

-

-

Chromatographic Separation (HPLC): The extracted sample is injected into an HPLC system to separate 3,3'-T2 from other compounds. Reversed-phase chromatography with a C18 or similar column is commonly used[17][24][25][26][30]. The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol)[17][24][26][30].

-

Detection (Tandem Mass Spectrometry): The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for 3,3'-T2, providing high selectivity and sensitivity.

-

Quantification: The concentration of 3,3'-T2 is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known standards.

Conclusion

The enzymatic conversion of T3 to 3,3'-T2 by Type 3 deiodinase is a fundamental mechanism for regulating thyroid hormone activity. The intricate control of D3 expression by various signaling pathways highlights its importance in maintaining cellular homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to investigate this crucial metabolic step. A thorough understanding of this process is vital for advancing our knowledge of thyroid physiology and for the development of novel therapeutic interventions for a range of diseases, from developmental disorders to cancer. Further research is warranted to fully elucidate the kinetic properties of D3 in various human tissues and to explore the therapeutic potential of modulating its activity.

References

- 1. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dio3 deiodinase, iodothyronine type III [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Dio3 iodothyronine deiodinase 3 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Thyroid hormone regulates rat placental type III iodothyronine deiodinase activity by inducing kinetic changes different from those in the same isozyme in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Type 3 deiodinase is critical for the maturation and function of the thyroid axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. learning.sepscience.com [learning.sepscience.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Deiodination of T4 to T3 and rT3 by microsomes from normal human thyroid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 25. researchgate.net [researchgate.net]

- 26. veeprho.com [veeprho.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T/sub 2/). [/sup 125/I] | Semantic Scholar [semanticscholar.org]

- 29. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 30. Effect of mobile phase composition on the separation of thyrotropin-releasing hormone and some metabolites by reversed-phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Peripheral Production of 3,3'-Diiodo-L-thyronine (T2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diiodo-L-thyronine (3,3'-T2) is a metabolite of thyroid hormones that has garnered increasing interest for its potential biological activities. Unlike its well-known precursors, thyroxine (T4) and 3,5,3'-triiodothyronine (T3), the physiological roles of 3,3'-T2 are still under active investigation. The production of 3,3'-T2 occurs primarily in peripheral tissues through the enzymatic deiodination of T3 and reverse T3 (rT3). This technical guide provides an in-depth overview of the core aspects of peripheral 3,3'-T2 production, including the enzymes involved, their kinetics, tissue-specific production, and the signaling pathways that regulate this process. Detailed experimental protocols for the quantification of 3,3'-T2 and the measurement of deiodinase activity are also provided to facilitate further research in this area.

Data Presentation: Quantitative Insights into 3,3'-T2 Production

The production of 3,3'-T2 is a dynamic process influenced by the availability of substrates (T3 and rT3) and the activity of deiodinase enzymes. The following tables summarize key quantitative data related to 3,3'-T2 metabolism.

Table 1: Kinetic Parameters of Deiodinase Enzymes in 3,3'-T2 Production

| Enzyme | Substrate | Apparent K_m | Apparent V_max | Tissue Location (Major) | Reference |

| Type 1 Deiodinase (D1) | rT3 | ~0.5 µM | High | Liver, Kidney, Thyroid | [1] |

| T3 | High (low affinity) | - | Liver, Kidney, Thyroid | [2] | |

| Type 2 Deiodinase (D2) | rT3 | Low (high affinity) | Low | CNS, Pituitary, BAT, Muscle | [2] |

| T3 | - | - | CNS, Pituitary, BAT, Muscle | [2] | |

| Type 3 Deiodinase (D3) | T3 | Intermediate | Intermediate | Fetal Tissues, Placenta, CNS, Skin | [2] |

| T4 (to rT3) | Intermediate | Intermediate | Fetal Tissues, Placenta, CNS, Skin | [2] |

Note: K_m (Michaelis constant) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (V_max). A lower K_m indicates a higher affinity of the enzyme for the substrate.

Table 2: Serum Concentrations and Production Rates of 3,3'-T2 in Humans

| Parameter | Healthy Adults | Hypothyroid Patients | Hyperthyroid Patients | Reference |

| Mean Serum Concentration | 7.2 ng/dL (range 3-11 ng/dL) | < 3.0 ng/dL | 11-64 ng/dL | [3] |

| Production Rate | - | Reduced | Increased | [4] |

| Metabolic Clearance Rate (MCR) | - | Reduced | - | [4] |

| Renal Production | 1.2 µ g/day | - | - | [5][6] |

| Hepatic Extraction | 8.2 µ g/day | - | - | [5][6] |

Experimental Protocols

Accurate measurement of 3,3'-T2 and the activity of the enzymes that produce it are crucial for research in this field. The following are detailed methodologies for key experiments.

Protocol 1: Radioimmunoassay (RIA) for this compound (3,3'-T2)

This protocol is based on the principles described in published RIAs for 3,3'-T2.[3][7][8]

1. Principle: The assay is a competitive binding immunoassay where unlabeled 3,3'-T2 in a sample competes with a fixed amount of radiolabeled 3,3'-T2 for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 3,3'-T2 in the sample.

2. Materials:

-

Anti-3,3'-T2 antibody (polyclonal, raised in rabbits)

-

¹²⁵I-labeled 3,3'-T2 (tracer)

-

3,3'-T2 standards of known concentrations

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)

-

Second antibody (e.g., goat anti-rabbit IgG) or other separation agent (e.g., charcoal-dextran)

-

Gamma counter

-

Serum or tissue extract samples

3. Procedure:

-

Sample Preparation: For serum samples, an extraction step (e.g., with ethanol) is typically required to remove interfering proteins.[3] Tissue samples should be homogenized and extracted.

-

Assay Setup:

-

Pipette a standard volume of assay buffer into all tubes.

-

Add known amounts of 3,3'-T2 standards to a series of tubes to generate a standard curve.

-

Add extracted samples to their respective tubes.

-

Add a fixed amount of ¹²⁵I-labeled 3,3'-T2 to all tubes.

-

Add a predetermined dilution of the anti-3,3'-T2 antibody to all tubes except for the non-specific binding (NSB) tubes.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to allow for competitive binding.

-

Separation of Bound and Free Tracer:

-

Add the second antibody or other separation agent to precipitate the antibody-bound fraction.

-

Incubate to allow for precipitation.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant or aspirate the supernatant containing the free tracer.

-

-

Counting: Measure the radioactivity in the pellets using a gamma counter.

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the 3,3'-T2 standards.

-

Determine the concentration of 3,3'-T2 in the samples by interpolating their percentage of bound radioactivity from the standard curve.

-

Protocol 2: In Vitro Deiodinase Activity Assay

This protocol is a general method for measuring the activity of deiodinase enzymes in tissue homogenates.[9][10][11]

1. Principle: The activity of deiodinase enzymes is determined by measuring the rate of conversion of a radiolabeled substrate (e.g., ¹²⁵I-T3 or ¹²⁵I-rT3) to its deiodinated product (¹²⁵I-3,3'-T2 and ¹²⁵I⁻).

2. Materials:

-

Tissue of interest (e.g., liver, kidney, brain)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate, 1 mM EDTA, 0.25 M sucrose, and 10 mM dithiothreitol (DTT))

-

¹²⁵I-labeled substrate (T3 or rT3)

-

Unlabeled substrate (T3 or rT3)

-

Propylthiouracil (PTU) - an inhibitor of D1

-

Reaction buffer (similar to homogenization buffer)

-

Stopping solution (e.g., ice-cold ethanol)

-

Chromatography system (e.g., Sephadex LH-20 columns or paper chromatography) to separate substrate from product

-

Gamma counter

3. Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Determine the protein concentration of the homogenate (e.g., using a Bradford or BCA assay).

-

-

Reaction Setup:

-

In a reaction tube, combine the reaction buffer, a specific amount of tissue homogenate (protein), and the radiolabeled substrate.

-

To differentiate between deiodinase types, specific inhibitors and substrate concentrations can be used:

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an ice-cold stopping solution.

-

Separation of Products: Separate the deiodinated products (¹²⁵I-3,3'-T2 and ¹²⁵I⁻) from the unreacted substrate using a suitable chromatography method.

-

Quantification: Measure the radioactivity of the separated product fractions using a gamma counter.

-

Calculation of Activity: Calculate the deiodinase activity, typically expressed as pmol or fmol of product formed per milligram of protein per minute.

Signaling Pathways and Regulation

The production of 3,3'-T2 is tightly regulated at multiple levels, including the transcriptional and post-translational control of deiodinase enzymes.

Transcriptional Regulation of Deiodinases

The expression of the genes encoding the deiodinases (DIO1, DIO2, and DIO3) is influenced by various factors, including thyroid hormone status and other signaling molecules. For instance, DIO2 expression is often upregulated in hypothyroidism as a compensatory mechanism to increase T3 production.[13] Conversely, DIO1 expression can be stimulated by T3.[14]

Figure 1: Transcriptional regulation of deiodinase genes.

Post-Translational Regulation: The Role of Ubiquitination

A key mechanism for the rapid regulation of deiodinase activity, particularly for Type 2 deiodinase (D2), is ubiquitination. Substrate binding to D2 can trigger its ubiquitination, leading to a conformational change that inactivates the enzyme. This process is reversible through the action of deubiquitinating enzymes (DUBs), allowing for a dynamic and rapid control of T3, and consequently 3,3'-T2, production.[15][16][17][18]

Figure 2: Post-translational regulation of D2 activity by ubiquitination.

Workflow for Studying Peripheral 3,3'-T2 Production

A systematic approach is necessary to investigate the peripheral production of 3,3'-T2. The following workflow outlines the key experimental stages.

Figure 3: Experimental workflow for investigating 3,3'-T2 production.

Conclusion

The peripheral production of this compound is a complex and tightly regulated process, primarily governed by the activity of deiodinase enzymes. Understanding the nuances of 3,3'-T2 metabolism is essential for elucidating its physiological functions and its potential as a therapeutic target. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to delve into the intricacies of 3,3'-T2 production, offering quantitative data, detailed experimental protocols, and insights into the regulatory signaling pathways. Further research in this area will undoubtedly shed more light on the role of this intriguing thyroid hormone metabolite in health and disease.

References

- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies of thyroxine, 3,5,3'-triiodothyronine, 3,3,5'-triiodothyronine, 3',5'-diiodothyronine, 3,3'-diiodothyronine, and 3'-monoiodothyronine in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic extraction and renal production of 3,3'-diiodothyronine and 3',5'-diiodothyronine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic extraction and renal production of 3,3'-diiodothyronine and 3',5'-diiodothyronine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A radioimmunoassay for 3,3'-L-diiodothyronine (3,3'T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Evidence for Two Tissue-specific Pathways for In Vivo Thyroxine 5′-Deiodination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Type 2 iodothyronine deiodinase is the major source of plasma T3 in euthyroid humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ubiquitination-induced conformational change within the deiodinase dimer is a switch regulating enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ubiquitination-Induced Conformational Change within the Deiodinase Dimer Is a Switch Regulating Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ubiquitinated deiodinase: not dead yet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deubiquitination of type 2 iodothyronine deiodinase by von Hippel–Lindau protein–interacting deubiquitinating enzymes regulates thyroid hormone activation - PMC [pmc.ncbi.nlm.nih.gov]

circulating levels of 3,3'-Diiodo-L-thyronine in healthy subjects

An In-Depth Technical Guide on Circulating Levels of 3,3'-Diiodo-L-thyronine in Healthy Subjects

Introduction

This compound (3,3'-T2) is a metabolite of thyroid hormones. Its circulating levels in healthy individuals are significantly lower than those of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The quantification of 3,3'-T2 has been accomplished through various analytical methods, primarily radioimmunoassay (RIA) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is now considered the gold standard in clinical chemistry. This guide provides a comprehensive overview of the circulating levels of 3,3'-T2 in healthy human subjects, details the experimental protocols for its measurement, and illustrates the relevant metabolic pathways and experimental workflows.

Data Presentation: Circulating 3,3'-T2 Levels

The following table summarizes the quantitative data on circulating 3,3'-T2 levels in healthy individuals from various studies.

| Study (Year) | Number of Healthy Subjects | Mean Concentration | Concentration Range / Reference Interval | Analytical Method |

| Pirola et al. (2019)[1][2][3][4] | 28 | 133 ± 15 pg/mL (253 ± 29 pmol/L) | Not specified | HPLC-MS/MS |

| Jonklaas et al. (2015)[5] | 260 (130 females, 130 males) | Not specified | 6.7–23 pg/mL | LC-MS/MS |

| Grussendorf & Hüfner (1978)[6] | Not specified | 7.2 ng/dL (72 pg/mL) | 3–11 ng/dL (30–110 pg/mL) | Radioimmunoassay (RIA) |

Experimental Protocols

Quantification of 3,3'-T2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, detailed by Pirola et al. (2019), offers high specificity and sensitivity for the measurement of 3,3'-T2.[1][2][4]

a. Sample Preparation:

-

Initial Sample Volume: 2 mL of human serum is utilized.[4]

-

Deproteinization: Proteins in the serum are precipitated by the addition of acetonitrile.[4]

-

Solid Phase Extraction (SPE): The sample is then subjected to an optimized SPE procedure to isolate the thyroid hormone metabolites.[4]

-

Sample Cleanup: To minimize background noise and interference, the extracted samples undergo further purification steps, including a hexane wash and an additional acetonitrile precipitation of any remaining proteins.[4]

b. Analytical Procedure:

-

Chromatography: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) to separate 3,3'-T2 from its isomers (like 3,5-T2 and 3',5'-T2) and other thyroid hormones.[1][2][4]

-

Mass Spectrometry: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.[1][2][4]

-

Performance Metrics: The described method demonstrated an accuracy of 88–104% and a precision of 95–97%. The average recovery was 78%, with a matrix effect of +8%.[1][2][3][4]

Quantification of 3,3'-T2 by Radioimmunoassay (RIA)

This earlier method was described by Grussendorf & Hüfner (1978).[6]

a. Sample Preparation:

-

Initial Sample Volume: 400 microliters of serum equivalent is used in the assay.[6]

-

Extraction: The native serum undergoes ethanol extraction.[6]

-

Lyophilization: The resulting extract is lyophilized (freeze-dried).[6]

b. Analytical Procedure:

-

Assay: A specific radioimmunoassay is performed on the treated sample. Both standards and serum samples are processed in the same manner to ensure consistency.[6]

-

Detection Limit: The detection limit for this method was reported as 0.625 ng/dL.[6]

Mandatory Visualizations

Thyroid Hormone Metabolism Pathway

The following diagram illustrates the peripheral metabolism of thyroid hormones, leading to the production of 3,3'-T2. Thyroxine (T4) is deiodinated to either the active T3 or the inactive reverse T3 (rT3). Further deiodination of T3 and rT3 results in the formation of diiodothyronines, including 3,3'-T2.

Caption: Peripheral metabolism of thyroid hormones.

Experimental Workflow for LC-MS/MS Analysis of 3,3'-T2

This diagram outlines the key steps involved in the measurement of 3,3'-T2 in human serum using the LC-MS/MS method as described by Pirola et al. (2019).[1][2][4]

Caption: Workflow for 3,3'-T2 analysis by LC-MS/MS.

Conclusion

The circulating levels of this compound in healthy human subjects are in the low pg/mL or pmol/L range. Modern analytical techniques, particularly LC-MS/MS, have enabled the precise and accurate quantification of this and other thyroid hormone metabolites. The data indicates that while concentrations are low, 3,3'-T2 is a consistently detectable component of the human circulome. Further research into the physiological roles and clinical significance of 3,3'-T2 will be greatly facilitated by these robust analytical methodologies.

References

- 1. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and this compound (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Endogenous Landscape of 3,3'-Diiodo-L-thyronine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous 3,3'-Diiodo-L-thyronine (3,3'-T2), a metabolite of thyroid hormone, has emerged from the shadow of its more abundant precursors, thyroxine (T4) and triiodothyronine (T3), as a biologically active molecule with potential physiological significance. Traditionally considered an inactive byproduct of thyroid hormone degradation, recent evidence suggests that 3,3'-T2 may play a role in cellular metabolism and signaling. Understanding the factors that govern its endogenous levels is therefore crucial for elucidating its physiological function and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core factors influencing endogenous 3,3'-T2 concentrations, supported by quantitative data, detailed experimental protocols, and visualizations of key regulatory pathways.

Production and Metabolism of this compound

The primary route of endogenous 3,3'-T2 production is through the deiodination of T3 and reverse T3 (rT3)[1][2][3]. This metabolic conversion is predominantly catalyzed by the enzyme Type 3 iodothyronine deiodinase (DIO3) , which removes an iodine atom from the inner ring of T3[1][4][5]. DIO3 is a key regulator of thyroid hormone inactivation and is highly expressed in the developing brain, placenta, and uterus, as well as in various adult tissues[6][7][8]. The activity of DIO3 is a critical determinant of local and systemic 3,3'-T2 levels.

Factors Influencing Endogenous 3,3'-T2 Levels

A confluence of physiological, pathological, and pharmacological factors can modulate the endogenous concentrations of 3,3'-T2. These influences are primarily exerted through the regulation of deiodinase enzyme activity, particularly DIO3.

Physiological States